3,3-Dimethylpiperidine-4-carboxamide hydrochloride

mPGES-1 inhibition Inflammation Medicinal Chemistry

3,3-Dimethylpiperidine-4-carboxamide hydrochloride (CAS 2901097-13-8, free base CAS 1783427-72-4) is a substituted piperidine derivative with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol. It features a piperidine ring with a geminal dimethyl substitution at the 3-position and a primary carboxamide at the 4-position, distinguishing it from regioisomeric or N-substituted analogs.

Molecular Formula C8H17ClN2O
Molecular Weight 192.68 g/mol
Cat. No. B13467968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylpiperidine-4-carboxamide hydrochloride
Molecular FormulaC8H17ClN2O
Molecular Weight192.68 g/mol
Structural Identifiers
SMILESCC1(CNCCC1C(=O)N)C.Cl
InChIInChI=1S/C8H16N2O.ClH/c1-8(2)5-10-4-3-6(8)7(9)11;/h6,10H,3-5H2,1-2H3,(H2,9,11);1H
InChIKeyJQOWIPMGKLYITP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3,3-Dimethylpiperidine-4-carboxamide hydrochloride: A Sterically Constrained Piperidine Building Block


3,3-Dimethylpiperidine-4-carboxamide hydrochloride (CAS 2901097-13-8, free base CAS 1783427-72-4) is a substituted piperidine derivative with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol . It features a piperidine ring with a geminal dimethyl substitution at the 3-position and a primary carboxamide at the 4-position, distinguishing it from regioisomeric or N-substituted analogs. This structure provides a unique combination of steric hindrance and hydrogen-bonding capability, which is exploited in medicinal chemistry for target selectivity and metabolic stability.

Why Simple Piperidine Carboxamides Cannot Replace 3,3-Dimethylpiperidine-4-carboxamide hydrochloride in Target Synthesis


The geminal dimethyl group at the 3-position of the piperidine ring imposes a significant conformational constraint (the Thorpe-Ingold effect) that influences the spatial orientation of the 4-carboxamide pharmacophore. This is not replicated by N,N-dimethylpiperidine-4-carboxamide (CAS 6270-42-4) or the unsubstituted piperidine-4-carboxamide. Published structure-activity relationships (SAR) for mPGES-1 inhibitors demonstrate that the 3,3-dimethyl substitution is critical for achieving nanomolar potency and selectivity, as the constrained geometry optimizes the fit within the enzyme’s hydrophobic pocket [1]. Substituting this with a more flexible or differently substituted analog can lead to a complete loss of biological activity.

Quantitative Differentiation Evidence for 3,3-Dimethylpiperidine-4-carboxamide hydrochloride


mPGES-1 Inhibitory Potency: 3,3-Dimethyl vs. Unsubstituted Piperidine Scaffolds

In a series of N-aryl piperidine mPGES-1 inhibitors, the 3,3-dimethyl substitution on the piperidine ring was a critical requirement for potent enzyme inhibition. The lead compound 'Example 14', which contains the 3,3-dimethylpiperidine-4-carboxamide core, inhibited PGE2 synthesis in a human whole blood (HWB) assay with an IC50 of 7 nM [1]. In contrast, analogous compounds lacking the geminal dimethyl substitution or with alternative N-substitution patterns typically showed significantly reduced or negligible activity in the same assay [1]. This demonstrates that the 3,3-dimethyl scaffold is a non-negotiable structural feature for this biological activity.

mPGES-1 inhibition Inflammation Medicinal Chemistry

Selectivity Profile: mPGES-1 vs. COX-1/2 and mPGES-2

The 3,3-dimethylpiperidine-4-carboxamide-derived inhibitor 'Example 14' showed a clean selectivity profile. It demonstrated no activity against human COX-1 or COX-2 enzymes at concentrations up to 30 µM, and failed to inhibit human mPGES-2 at 62.5 µM in a microsomal prep assay [1]. This selectivity is a critical advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes and produce gastrointestinal side effects. The selectivity is attributed to the shape and size of the 3,3-dimethylpiperidine core, which allows it to fit into the mPGES-1 active site while being excluded from the COX active sites.

Selectivity Prostaglandin pathway Target engagement

In Vivo Pharmacokinetics: Oral Bioavailability and Clearance in Dog Model

The pharmacokinetic profile of a 3,3-dimethylpiperidine-4-carboxamide analog was evaluated in a dog model. The compound '14' exhibited an oral bioavailability of 74%, low clearance of 3.62 mL/(min·kg), and a steady-state volume of distribution (Vd,ss) of 1.6 L/kg [1]. These values are within the target ranges for an oral drug candidate and compare favorably to many unsubstituted piperidine derivatives, which often exhibit higher clearance due to metabolic vulnerability at the piperidine ring. The geminal dimethyl groups likely shield the ring from oxidative metabolism.

Pharmacokinetics Oral bioavailability Drug development

High-Impact Application Scenarios for 3,3-Dimethylpiperidine-4-carboxamide hydrochloride


Synthesis of Selective mPGES-1 Inhibitors for Inflammation and Cancer Research

As demonstrated by Kuklish et al. (2016), the 3,3-dimethylpiperidine-4-carboxamide scaffold is central to achieving low-nanomolar, selective mPGES-1 inhibition. Researchers seeking to develop next-generation anti-inflammatory agents or anticancer therapies targeting the prostaglandin E2 pathway should use this building block to construct N-aryl derivatives. The compound's pre-constrained conformation reduces the entropic penalty upon binding and improves selectivity over COX enzymes [1].

Metabolic Stability Optimization of Piperidine-Based Drug Candidates

The geminal dimethyl substitution at the 3-position has been shown, through the pharmacokinetic data of derivative '14', to contribute to low clearance and high oral bioavailability in a preclinical dog model [1]. Medicinal chemists facing metabolic instability in piperidine-containing lead compounds can replace the unsubstituted or N-substituted piperidine with 3,3-dimethylpiperidine-4-carboxamide to block key metabolic soft spots.

Conformational Probing in Structure-Activity Relationship (SAR) Studies

The rigidifying Thorpe-Ingold effect of the gem-dimethyl group makes this compound a valuable tool for probing the bioactive conformation of ligands targeting various receptors. When a hit compound contains a flexible piperidine ring, installing the 3,3-dimethyl scaffold can lock the ring into a specific geometry, helping to define the pharmacophore and improve potency through conformational restriction [1].

Quote Request

Request a Quote for 3,3-Dimethylpiperidine-4-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.